5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid
Description
Properties
Molecular Formula |
C7H7N3O2S2 |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
5-ethyl-3-sulfanylidene-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C7H7N3O2S2/c1-2-3-4(5(11)12)14-7-9-8-6(13)10(3)7/h2H2,1H3,(H,8,13)(H,11,12) |
InChI Key |
JYCQFHKGYMLBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=NNC(=S)N12)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarbodithioate with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as corrosion resistance
Mechanism of Action
The mechanism of action of 5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can disrupt biological processes in microorganisms. Additionally, the compound can interfere with enzyme activity by binding to active sites, leading to inhibition of essential biochemical pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of triazolothiadiazole/thiazole derivatives are heavily influenced by substituents. Key structural comparisons include:
Key Observations :
- The carboxylic acid group in the target compound distinguishes it from ester-containing analogs (e.g., ), offering improved water solubility and bioactivity .
- Sulfanyl (-SH) groups (as in the target compound) provide hydrogen-bonding capacity, unlike methylthio (-SCH₃) or bromophenyl substituents .
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
Analysis :
- Higher melting points (e.g., 259–260°C for Compound 14) correlate with thione (-C=S) groups, which enable stronger intermolecular interactions .
- The target compound’s carboxylic acid group likely increases its melting point compared to ester derivatives but data is unavailable.
Key Insight :
- Carboxylic acid-containing derivatives (e.g., target compound, ) show vasodilatory effects, while lipophilic substituents (e.g., isobutylphenyl in ) favor antimicrobial activity .
Advancements :
Biological Activity
5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- Triazole and thiazole moieties : These rings are known for their diverse biological activities.
- Functional groups : The ethyl group at the 5-position and the sulfanyl group at the 3-position contribute to its reactivity and biological interactions.
- Molecular formula : C7H7N3O2S2
- Molecular weight : Approximately 229.28 g/mol .
Biological Activities
Research indicates that compounds similar to this compound exhibit significant antimicrobial , antiviral , and anticancer properties. The following sections detail these activities:
Antimicrobial Activity
Compounds within the triazole-thiazole family have shown effectiveness against various pathogens. The mechanism often involves:
- Enzyme inhibition : Disruption of essential microbial enzymes.
- Cell membrane disruption : Altering the integrity of microbial cells .
A study demonstrated that derivatives with similar structures exhibited IC50 values indicating potent activity against bacterial strains .
Antiviral Properties
The compound's antiviral potential is attributed to its ability to inhibit viral replication. Mechanisms include:
- Interference with viral enzymes : Such as proteases and polymerases.
- Modulation of host cell pathways : This can prevent viral entry or replication .
Anticancer Activity
The anticancer effects of this compound have been investigated in several studies. Key findings include:
- Cytotoxicity against cancer cell lines : Research has shown significant activity against various cancer types with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of action : Involves apoptosis induction through modulation of signaling pathways (e.g., Bcl-2 family proteins) and cell cycle arrest .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Anticancer Efficacy :
- Antimicrobial Testing :
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented in the table below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid | Similar backbone with methyl substitution | Potentially different biological activity due to methyl group |
| 5-Acetyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole | Acetyl group instead of ethyl | May exhibit distinct pharmacological properties |
| 5-(Phenyl)-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole | Phenyl substitution | Enhanced lipophilicity could affect bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
